What is plinabulin?
Plinabulin (provisional name BPI-2358, formerly NPI-2358) is a small molecule under development by BeyondSpring Pharmaceuticals, and is in a world-wide Phase 3 clinical trial for non-small cell lung cancer. Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia and for anti-cancer effects in combination with immune checkpoint inhibitors and in KRAS mutated tumors.
Plinabulin is a diketopiperazine that induces complete tubulin depolymerization in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 2 μM.1 It induces HUVEC monolayer permeability, a marker of vascular collapse, in vitro. Plinabulin is cytotoxic against a panel of cancer cell lines, including the multidrug-resistant MES-SA/Dx5 and HL-60/MX2 cell lines (IC50s = 4.3-18 nM). It induces cell death in patient-derived multiple myeloma cells without affecting viability of peripheral blood mononuclear cells (PBMCs) via inhibition of tubule formation and cell migration as well as induction of mitotic arrest and apoptosis in a JNK-dependent manner.2 Plinabulin (7.5 mg/kg) reduces tumor size and increases survival in a MM.1S multiple myeloma mouse xenograft model. Formulations containing plinabulin are under clinical investigation for the treatment of solid tumors and lymphomas.
Plinabulin is an investigational small molecule that is in the new class of selective immunomodulating microtubule-binding agent. It features a unique mechanism of action (MOA) compared to current standard-of-care chemotherapeutics and conventional microtubule-binding agents, which results in differentiated safety and efficacy profile.
Plinabulin binds in a differentiated pocket of tubulin with different binding kinetics from other tubulin binding agents, including taxane, vinca, and colchicine (La Sala Chem 2019). This differentiation in binding not only results in well tolerated safety profile in >700 cancer patients, but also in differentiated immune-modulating biological activities for plinabulin.
Uses of plinabulin
Plinabulin blocks the polymerization of tubulin in a unique manner, resulting in multi-factorial effects including an enhanced immune-oncology response,activation of the JNK pathwayand disruption of the tumor blood supply.in Development for Chemotherapy-Induced-Neutropenia (CIN) Prevention, Mobilizes CD34+ Cells through a Mechanism of Action (MoA) Different from G-CSF and from CXCR4 Inhibition Plinabulin selectively binds to the colchicine-binding site of tubulin, thereby interrupting equilibrium of microtubule dynamics; mitotic spindle assembly is disrupted, resulting in cell cycle arrest at the M phase and blockage of cell division in tumor cells. In addition, this agent induces tubulin depolymerization in vascular endothelial cells, resulting in the disruption of tumor blood vessel architecture and a selective collapse of tumor vasculature.
Biological activity of Plinabulin
In vitro,plinabulin binds to the colchicine-binding site of tubulin and has potent inhibitory to human tumor cell lines which have overexpressed Pgp or reduced nuclear Topo II catalytic activity, with IC50 from 9.8 to 18 nM. plinabulin is able to rapidly induce tubulin depolymerization in HUVECs and monolayer permeability even at 20 nM. plinabulin induces cell death in MM cells with IC50 of 8-10 nM, 13 nM for PC-3 cells; 14 nM for MDA-MB-231 cells; 18 nM for NCI-H292 cells; and 11 nM for Jurkat leukemia cells.which due to trigger early mitotic arrest in MM cells. plinabulin also inhibits tubule formation and migration of endothelial as well as MM cells, which leads to disrupt tumor vasculature. plinabulin could induces cell death in patient MM (CD138+) cells without effecting viability of normal mononuclear cells. Blockade of JNK abrogates plinabulin induced mitotic arrest or MM cell death.
In vivo,plinabulin(7.5 mg/kg) inhibits tumor growth in human plasmacytoma mouse xenograft models at well-tolerated doses. plinabulin induces a time- and dose-dependent decrease in tumour perfusion. plinabulin is more sensitive to the KHT sarcoma than the C3H tumour, while radiation response could enhance the antitumor activity in both models. Plinabulin (0 mg/kg-15 mg/kg; intraperitoneal injection; female CDF1 and C3H/He mice) induces a time- and dose-dependent decrease in tumor perfusion. The KHT sarcoma is more sensitive than the C3H tumor to the anti-tumor effects of Plinabulin, while radiation response is enhanced in both models.